Alisporivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

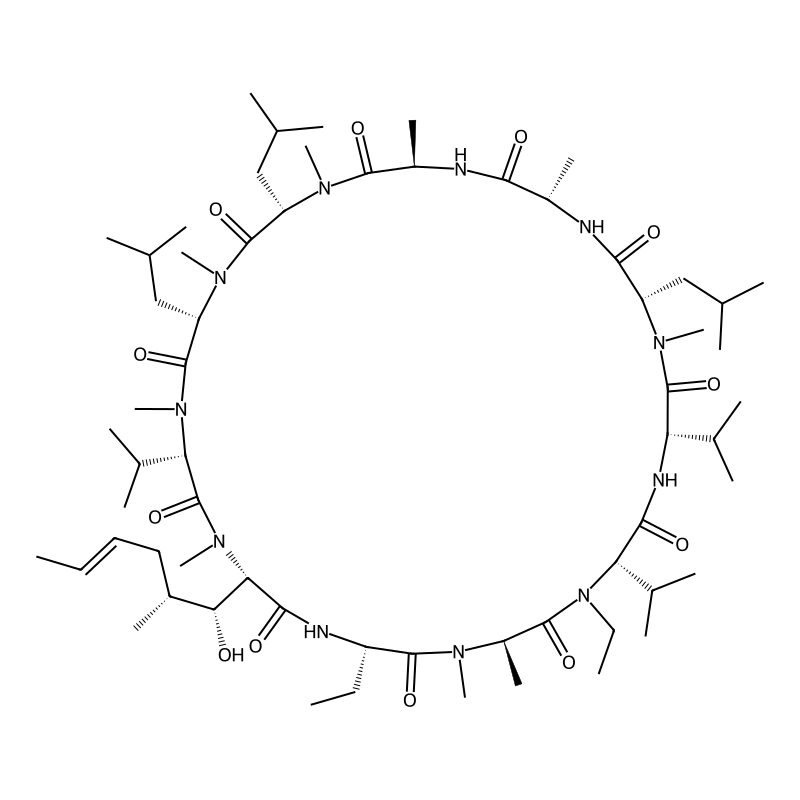

Alisporivir, also known as Debio 025, is a synthetic compound derived from cyclosporine A, specifically designed to inhibit the activity of cyclophilin A, a host protein that plays a crucial role in the replication of hepatitis C virus (HCV). Unlike its parent compound, alisporivir has been modified to enhance its binding affinity for cyclophilins while eliminating its immunosuppressive properties. The chemical structure of alisporivir comprises 63 carbon atoms, 113 hydrogen atoms, 11 nitrogen atoms, and 12 oxygen atoms, with a molecular formula of C63H113N11O12 and a molar mass of approximately 1216.662 g/mol .

Alisporivir's mechanism of action revolves around its ability to inhibit cyclophilin A. Cyclophilin A plays a role in various cellular processes, including protein folding and viral replication [, ]. By binding to cyclophilin A, Alisporivir disrupts its function, potentially leading to beneficial effects in different disease contexts.

- Hepatitis C: In Hepatitis C infection, Alisporivir is thought to inhibit a viral protein that relies on cyclophilin A for its function, thereby hindering viral replication.

- Other Potential Applications: Research suggests Alisporivir may have therapeutic potential in Duchenne muscular dystrophy and Alzheimer's disease by targeting specific cellular pathways involving cyclophilin A [].

- Toxicity: Data on the specific toxicity of Alisporivir in humans is limited as it is still under development. However, animal studies suggest it may be well-tolerated at certain doses [].

- Flammability and Reactivity: Information on the flammability and reactivity of Alisporivir is not available in publicly available sources.

Inhibition of Cyclophilin A

Alisporivir binds to and inhibits cyclophilin A, a host cell protein involved in various cellular processes. This specific inhibition allows researchers to study the role of cyclophilin A in viral replication, protein folding, and immune function without affecting other cyclophilins [].

Viral Replication Studies

By blocking cyclophilin A, alisporivir can impede the replication of certain viruses that rely on this protein for their life cycle. This has been useful in studying viruses like HIV and human cytomegalovirus (HCMV).

Protein Folding Research

Cyclophilin A plays a role in protein folding within the cell. Alisporivir can be used to investigate how this process is affected by cyclophilin A activity, potentially leading to insights into protein misfolding diseases.

Immune Function Studies

Cyclophilin A also interacts with the immune system. Alisporivir can be employed to dissect the specific role of cyclophilin A in immune responses, aiding research on autoimmune diseases and immunodeficiency [].

Alisporivir functions primarily through its interaction with cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity. This inhibition disrupts the interaction between cyclophilin A and the nonstructural protein 5A (NS5A) of HCV, which is essential for viral replication. The mechanism involves the binding of alisporivir to the enzymatic pocket of cyclophilin A, thereby preventing the isomerization of proline residues in NS5A that is necessary for its function .

Alisporivir exhibits potent antiviral activity against HCV by blocking the interaction between cyclophilin A and NS5A. This blockade is dose-dependent and has been observed across various HCV genotypes. Additionally, alisporivir has shown potential in modulating immune responses by interfering with the interactions between cyclophilin A and interferon regulatory factors, which may help in establishing HCV replication . Research indicates that alisporivir not only inhibits HCV but also holds promise for other conditions such as Duchenne muscular dystrophy and Alzheimer's disease due to its unique biological properties .

The synthesis of alisporivir involves several chemical modifications to cyclosporine A. Key modifications include replacing sarcosine with methyl-alanine at position 3 and leucine with valine at position 4. Furthermore, the nitrogen atom in the structure is N-ethylated instead of N-methylated. These changes enhance the compound's binding affinity for cyclophilins while abolishing the immunosuppressive effects associated with cyclosporine A .

Alisporivir is primarily being explored for its antiviral properties against hepatitis C virus. It has been involved in various clinical trials aimed at assessing its efficacy and safety in treating chronic hepatitis C infections. Beyond virology, there are ongoing investigations into its potential applications in treating Duchenne muscular dystrophy and neurodegenerative diseases like Alzheimer's disease due to its ability to modulate cellular processes .

Studies on alisporivir have highlighted its ability to interact specifically with cyclophilin A, inhibiting its enzymatic function critical for HCV replication. The compound's action on NS5A suggests that it may also influence other pathways involving cyclophilins and immune response modulation. Ongoing research aims to further elucidate these interactions and their implications for therapeutic applications beyond hepatitis C .

Alisporivir belongs to a class of compounds known as cyclophilin inhibitors, sharing structural similarities with other members of this group. Below is a comparison with selected similar compounds:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cyclosporine A | High | Inhibits calcineurin | Immunosuppressive properties |

| Sanglifehrin | Moderate | Inhibits cyclophilins | Potent antifungal activity |

| BIND-014 | Moderate | Targets tumor microenvironment | Designed for cancer therapy |

| PF-00835231 | Moderate | Inhibits NS5A | Focused on HCV treatment |

Alisporivir's uniqueness lies in its non-immunosuppressive nature while effectively targeting cyclophilin A, making it a promising candidate for antiviral therapy without the side effects commonly associated with immunosuppressive drugs like cyclosporine A .

Alisporivir (Debio 025) represents a complex eleven amino acid cyclic peptide with significant synthetic challenges due to its hydrophobic nature and macrocyclic structure. The compound, bearing the molecular formula Carbon sixty-three Hydrogen one hundred thirteen Nitrogen eleven Oxygen twelve with a molecular weight of 1,216.6 grams per mole, requires sophisticated synthetic approaches to achieve successful production [1]. This section examines the critical methodologies employed in the chemical synthesis of Alisporivir, focusing on solid-phase peptide synthesis strategies, cyclization protocols utilizing triphosgene, purification processes, and industrial scaling considerations.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis serves as the foundational approach for Alisporivir production, leveraging the well-established fluorenylmethyloxycarbonyl chemistry. The synthesis proceeds through sequential coupling of protected amino acid residues onto a solid resin support, enabling the construction of the linear undecapeptide precursor [2]. The fluorenylmethyloxycarbonyl strategy provides several advantages over traditional butyloxycarbonyl approaches, including milder reaction conditions using trifluoroacetic acid rather than hydrogen fluoride, and enhanced compatibility with sensitive functional groups present in the Alisporivir sequence [3].

The amino acid sequence for Alisporivir follows the pattern: Methyl-N-methyl-4-butenyl-4-methyl-L-threonine-α-aminobutyric acid-D-N-methyl-alanine-N-ethyl-valine-valine-N-methyl-leucine-alanine-D-alanine-N-methyl-leucine-N-methyl-leucine-N-methyl-valine [4]. The presence of multiple N-methylated residues and the unusual amino acids creates significant synthetic challenges during the solid-phase assembly process. These N-methylated amino acids exhibit reduced nucleophilicity and increased steric hindrance, requiring optimized coupling conditions and extended reaction times [5].

Research has demonstrated that fluorenylmethyloxycarbonyl solid-phase synthesis can successfully accommodate the challenging sequence requirements of Alisporivir analogs [6]. The synthesis utilizes standard resin supports such as 2-chlorotrityl chloride resin for acid-labile cleavage or Rink amide resin for amide formation, depending on the desired C-terminal functionality [7]. Loading densities typically range from 0.3 to 0.8 millimoles per gram of resin to minimize aggregation effects and ensure efficient coupling reactions.

Coupling reagents employed in Alisporivir synthesis include diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole or advanced phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [8]. These reagents facilitate efficient amide bond formation while minimizing racemization risks, particularly important for maintaining the stereochemical integrity of the multiple chiral centers present in the Alisporivir structure. Double coupling protocols are frequently employed for difficult residues, particularly the N-methylated amino acids that exhibit reduced coupling efficiency [9].

Cyclization Protocols Using Triphosgene

The macrocyclization of the linear Alisporivir precursor represents the most critical and challenging step in the synthetic sequence. Triphosgene (bis(trichloromethyl) carbonate) has emerged as the reagent of choice for this transformation, offering significant advantages over traditional cyclization methods [4]. The triphosgene-mediated cyclization provides enhanced yields and reduced side product formation compared to alternative macrolactamization approaches.

The cyclization protocol involves the dropwise addition of triphosgene solution in dichloromethane to a dilute solution of the linear peptide precursor containing 1-hydroxy-7-azabenzotriazole and diisopropylcarbodiimide under inert atmosphere conditions [4]. The optimal concentration for the triphosgene solution is maintained at 1 gram per 3 milliliters of solvent, while the peptide concentration is kept at 1 gram per 500 milliliters to minimize intermolecular reactions and promote intramolecular cyclization [4].

The reaction mechanism proceeds through the initial formation of a mixed anhydride intermediate between the C-terminal carboxylic acid and triphosgene, followed by nucleophilic attack from the N-terminal amine to form the macrocyclic amide bond [10]. This process effectively converts the linear undecapeptide into the desired cyclic structure while releasing carbon dioxide and chloroform as byproducts. The reaction typically requires 16 to 48 hours at room temperature to achieve complete conversion [4].

Optimization studies have revealed that the addition of catalytic amounts of base additives such as activated charcoal, triethylamine, or pyridine can significantly enhance the cyclization efficiency [4]. These additives, used at concentrations of 0.05 weight percent relative to triphosgene, facilitate the reaction by providing additional nucleophilic assistance and scavenging trace acids that might interfere with the cyclization process. The inclusion of triethylamine as a catalyst has been shown to increase yields from 80 percent to 91 percent [4].

Temperature control during the cyclization proves critical for achieving optimal results. The reaction is typically conducted at ambient temperature (20-25°C) to balance reaction rate with selectivity [4]. Higher temperatures can lead to increased side reactions and decomposition of the sensitive triphosgene reagent, while lower temperatures result in unacceptably slow reaction rates for practical synthesis.

Purification and Isolation Processes

The purification of Alisporivir following cyclization represents a complex multistep process requiring careful optimization to achieve pharmaceutical-grade purity. The crude cyclization product contains various impurities including unreacted linear peptide, oligomeric byproducts, and residual reagents that must be efficiently removed [4].

Initial workup involves quenching the reaction mixture with 10 percent aqueous sodium carbonate solution to neutralize excess triphosgene and adjust the pH to alkaline conditions (pH 10-11) [4]. This basic treatment facilitates the hydrolysis of any remaining activated intermediates and enables efficient extraction of the desired product. The organic phase is subsequently extracted with ethyl acetate, followed by sequential washing with 0.1 Molar hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution [4].

High-performance liquid chromatography serves as the primary purification method for Alisporivir, utilizing reversed-phase silica gel columns with appropriate gradient elution systems [11]. The hydrophobic nature of Alisporivir enables effective separation using C18 stationary phases with acetonitrile-water or methanol-water mobile phase systems. Gradient optimization typically involves starting with high aqueous content (90-95 percent water) and gradually increasing organic solvent concentration to elute the target compound [12].

Preparative chromatography protocols have been developed for larger scale purification, employing columns with diameters ranging from 10 to 45 centimeters depending on the batch size requirements [12]. Loading capacities of 35 grams of peptide per kilogram of stationary phase have been successfully demonstrated, enabling efficient processing of multi-gram quantities. The use of ion exchange chromatography as a pre-purification step can effectively remove charged impurities and reduce the burden on subsequent reversed-phase separation [12].

Alternative purification strategies include precipitation-based methods that can circumvent the need for extensive chromatographic purification. Water precipitation followed by organic solvent washing has been shown to provide purities comparable to high-performance liquid chromatography while significantly improving overall yields [13]. This approach proves particularly valuable for large-scale production where chromatographic purification becomes economically prohibitive.

Final purity assessment utilizes analytical high-performance liquid chromatography with ultraviolet detection at 210-220 nanometers, where peptide bonds exhibit characteristic absorption [14]. Purities exceeding 95 percent are routinely achieved using optimized purification protocols, with final products meeting pharmaceutical specifications for identity, purity, and potency [4].

Industrial Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of Alisporivir presents numerous technical and economic challenges that require systematic optimization and process engineering solutions. The complexity of the synthetic sequence, combined with the substantial reagent requirements and purification demands, creates significant obstacles for cost-effective large-scale manufacturing [15].

Reactor design considerations for industrial-scale solid-phase peptide synthesis include the implementation of specialized filtration systems to enable efficient washing and reagent removal operations. Large-scale reactors with volumes up to 1000 liters are commonly employed, featuring mechanical agitation systems rather than gas sparging to ensure uniform mixing while maintaining resin integrity [16]. The reactors incorporate bottom-mounted filters to enable rapid solvent drainage and incorporate heating/cooling capabilities to maintain optimal reaction temperatures throughout the extended synthesis cycles.

Solvent management represents a critical aspect of industrial scale-up, requiring substantial infrastructure investment for storage, handling, and recovery systems. Tank farms for solvent storage must accommodate the large volumes required for washing operations, while distillation and recycling systems enable cost-effective solvent recovery and reuse [16]. The selection of solvents with favorable environmental profiles becomes increasingly important at industrial scale, driving the adoption of greener alternatives where technically feasible.

Reagent stability and solution preparation logistics present significant challenges during scale-up operations. Building blocks and coupling reagents must maintain stability during extended preparation and holding times, requiring comprehensive stability studies and appropriate storage conditions [16]. The concentration requirements for efficient processing (typically ≥0.25 Molar) must be maintained to prevent excessive solvent usage and potential filtration complications from precipitated byproducts.

Quality control systems for industrial production require sophisticated analytical capabilities to monitor critical quality attributes throughout the manufacturing process. In-process testing includes monitoring of coupling completeness, impurity profiles, and intermediate purity levels to ensure consistent product quality [15]. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters, facilitating rapid detection and correction of deviations.

Economic optimization of industrial Alisporivir production focuses on maximizing yield and minimizing waste generation while maintaining product quality standards. Campaign scheduling and equipment utilization strategies enable efficient resource allocation and reduced manufacturing costs [15]. The development of robust cleaning and changeover procedures ensures contamination control while minimizing downtime between production campaigns.

| Process Parameter | Laboratory Scale | Industrial Scale | Key Considerations |

|---|---|---|---|

| Reactor Volume | 0.001-0.1 L | 100-1000 L | Mixing efficiency, heat transfer |

| Resin Loading | 0.1-1 g | 10-100 kg | Resin swelling, filtration |

| Coupling Time | 2-4 hours | 4-8 hours | Extended reaction times |

| Purification Method | Analytical HPLC | Preparative chromatography | Throughput, economics |

| Solvent Consumption | 0.1-1 L/g product | 50-200 L/kg product | Recovery, environmental impact |

Environmental considerations become increasingly significant during industrial scale-up, requiring the implementation of waste minimization strategies and appropriate disposal methods for hazardous materials [13]. The substantial quantities of organic solvents and chemical reagents used in Alisporivir synthesis necessitate comprehensive environmental management programs to ensure regulatory compliance and minimize ecological impact.

Regulatory compliance for pharmaceutical manufacturing demands extensive documentation and validation of all manufacturing processes. Process validation studies must demonstrate consistent performance across multiple batches, while change control procedures ensure maintained quality following any process modifications [15]. The implementation of International Council for Harmonisation guidelines provides the framework for regulatory submissions and approval processes for commercial manufacturing.

Supply chain management for industrial Alisporivir production requires reliable sourcing of specialized amino acid building blocks and reagents. The limited supplier base for certain N-methylated amino acids and unusual residues necessitates careful vendor qualification and supply security strategies [15]. Long-term supply agreements and appropriate inventory management ensure continuous manufacturing capability while minimizing financial risk from price volatility.

Technology transfer from development laboratories to manufacturing facilities demands comprehensive documentation of process knowledge and systematic scale-up studies. Pilot plant campaigns enable validation of scaled processes and identification of potential issues before full-scale implementation [15]. The establishment of robust manufacturing procedures and operator training programs ensures successful technology transfer and consistent production performance.

Thermodynamic Stability Assessments

The thermodynamic stability of alisporivir demonstrates remarkable robustness across varied environmental conditions. Fundamental thermal characterization reveals that alisporivir maintains structural integrity under recommended storage temperatures and exhibits exceptional resistance to thermal degradation [1]. The compound demonstrates stable behavior under recommended temperatures and pressures, indicating favorable thermodynamic properties for pharmaceutical applications.

Protein thermal shift assay studies provide compelling evidence of alisporivir's stabilizing effects on target proteins. Research demonstrates that alisporivir stabilizes PfCyclophilin 19B protein at elevated temperatures up to 60°C [2]. This thermal protection extends beyond simple binding interactions, suggesting that alisporivir formation of protein complexes enhances overall thermodynamic stability of the biological system. The thermal protection demonstrated for protein complexes at higher temperatures indicates that alisporivir not only maintains its own structural integrity but actively contributes to the stabilization of associated biomolecular complexes [2].

Temperature resistance characteristics of alisporivir extend to practical pharmaceutical handling requirements. The compound exhibits remarkable capacity to withstand room temperature shipping for extended periods [3], which significantly simplifies distribution logistics and reduces cold-chain requirements. This temperature stability has been validated through comprehensive stability testing, confirming that room temperature shipping does not compromise compound integrity [3].

| Parameter | Finding/Value | Reference |

|---|---|---|

| Thermal Stability | Stable under recommended temperatures and pressures | [1] |

| Protein Thermal Shift Assay Results | Stabilizes PfCyclophilin 19B protein at elevated temperatures (up to 60°C) | [2] |

| Temperature Resistance | Can withstand room temperature shipping for extended periods | [3] |

| Storage Temperature Requirement | -20°C for long-term storage, 2-8°C for short-term | [4] [5] |

| Shipping Temperature Stability | Room temperature shipping validated by stability testing | [3] |

| Complex Stability at Elevated Temperature | Thermal protection demonstrated for protein complexes at higher temperatures | [2] |

Solubility Characteristics in Pharmaceutical Solvents

The solubility profile of alisporivir presents both opportunities and challenges for pharmaceutical formulation development. Aqueous solubility represents the primary formulation constraint, with alisporivir demonstrating practically insoluble behavior in water with solubility values below 10 μM [6] [7]. This poor water solubility constitutes a significant limiting factor for conventional aqueous formulations and necessitates sophisticated formulation strategies to achieve therapeutic bioavailability [7].

Organic solvent compatibility reveals dramatically different solubility characteristics. Alisporivir demonstrates exceptional solubility in dimethyl sulfoxide (DMSO) with concentrations reaching ≥100 mg/mL (82.19 mM) [5] [8] [6], making DMSO the recommended solvent for stock solution preparation in research applications. Alcoholic solvents including methanol and ethanol provide good solubility, offering potential formulation pathways for pharmaceutical development [7].

Synthetic and processing solvents demonstrate excellent compatibility with alisporivir. The compound shows easy solubility in chloroform, acetone, ethyl acetate, and benzene [9], facilitating synthetic processes and purification procedures. This broad organic solvent compatibility reflects the generally lipophilic nature of the compound [4] [10], consistent with its cyclic peptide structure and extensive methylation pattern.

Pharmaceutical solvent systems present significant formulation challenges. The limited aqueous solubility combined with enhanced solubility in organic media creates formulation challenges for conventional pharmaceutical preparations [11]. Advanced formulation approaches including lipid-based delivery systems, cyclodextrin complexation, or solid dispersion technologies may be required to achieve acceptable bioavailability profiles.

| Solvent/Medium | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Practically insoluble (<10 μM) | Poor water solubility is a limiting factor | [6] [7] |

| DMSO | ≥100 mg/mL (82.19 mM) | Recommended solvent for stock solutions | [5] [8] [6] |

| Methanol | Soluble | Good solubility reported | [7] |

| Ethanol | Soluble | Good solubility reported | [7] |

| Chloroform | Easily soluble | Used in synthesis and purification | [9] |

| Acetone | Easily soluble | Used in synthesis processes | [9] |

| Ethyl Acetate | Easily soluble | Used in synthesis processes | [9] |

| Benzene | Easily soluble | Used in synthesis processes | [9] |

Crystallographic Behavior and Polymorphism

High-resolution crystallographic analysis of alisporivir has been achieved through X-ray crystallography of the alisporivir-cyclophilin A complex. The crystal structure determination at 1.5 Å resolution represents exceptional structural detail, providing definitive molecular geometry and conformational information [12]. This high-resolution structural data enables precise understanding of molecular interactions and binding mechanisms.

Crystal system characteristics reveal complex packing arrangements with four CypA-alisporivir complexes contained within the asymmetric unit [12] [13]. The crystallographic analysis demonstrates four protein-ligand complexes designated as chains A-D complexed with chains E-H, indicating sophisticated intermolecular organization within the crystal lattice [12] [13]. This multiple complex arrangement provides valuable insights into potential solution-state conformational diversity.

Crystallization conditions have been optimized to achieve high-quality diffraction data. Successful crystallization requires specific buffer conditions including 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, and 20% PEG 8000 [12]. These precisely defined crystallization parameters suggest that alisporivir crystal formation is sensitive to ionic strength and pH conditions, potentially indicating polymorphic tendencies under different environmental conditions.

Crystal packing analysis reveals intermolecular contacts between loop 79-82 regions and symmetry-related molecules [13]. These specific crystal contacts may influence the observed conformational states and could provide insights into potential solid-state polymorphism. However, comprehensive polymorphism studies remain limited, representing an important area for future pharmaceutical development research.

| Aspect | Details | Reference |

|---|---|---|

| Crystal Structure Determination | X-ray crystal structure of alisporivir-cyclophilin A complex solved | [12] |

| Complex Crystal Structure | Four CypA-alisporivir complexes in asymmetric unit | [12] [13] |

| Resolution | 1.5 Å resolution achieved | [12] |

| Crystallization Conditions | 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, 20% PEG 8000 | [12] |

| Asymmetric Unit Content | Four protein-ligand complexes (chains A-D with E-H) | [12] [13] |

| Crystal Packing | Crystal contacts between loop 79-82 and symmetry-related molecules | [13] |

| Polymorphism Studies | Limited data available on polymorphic forms | No specific studies identified |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of alisporivir across multiple dimensions. Proton Nuclear Magnetic Resonance analysis enables complete chemical shift assignments for all hydrogen atoms and facilitates detailed conformational analysis [14] [15] [16]. This technique proves particularly valuable for ranking ligand affinity and conducting conformational studies, essential for understanding structure-activity relationships.

Carbon-13 Nuclear Magnetic Resonance spectroscopy delivers complete carbon assignments and structural characterization [14], providing definitive verification of molecular structure and enabling structural elucidation and verification processes. Nitrogen-15 Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance techniques facilitate protein binding studies and complex formation monitoring [7] [17], specifically enabling cyclophilin A binding affinity determination through chemical shift perturbation analysis.

Two-dimensional Nuclear Magnetic Resonance techniques, particularly Rotating Frame Overhauser Enhancement Spectroscopy, enable spatial proximity determination and cis/trans amide identification [14] [16]. This approach proves crucial for identification of cis-amide configurations critical for biological activity, providing insights into conformational requirements for therapeutic efficacy.

Mass spectrometry analysis confirms molecular weight and provides detailed fragmentation patterns [18] [4] [19], enabling analytical quantification and purity assessment. Advanced ion mobility-mass spectrometry techniques reveal conformational heterogeneity characteristics [14] [16], facilitating identification of multiple conformer states designated A1, C1, O1, and I1, each representing distinct conformational populations relevant to biological activity.

Infrared spectroscopy identifies characteristic C-H, O-H, and N-H stretching vibrations [14] [16], enabling functional group identification and hydrogen bonding analysis. Infrared multiple-photon dissociation spectroscopy provides conformation-specific spectroscopic signatures [14] [16], facilitating energy barrier evaluation between conformational states and contributing to understanding of conformational dynamics.

| Technique | Key Findings/Applications | Specific Applications | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy - ¹H | Chemical shift assignments for all protons; conformational analysis | Ranking ligand affinity; conformational studies | [14] [15] [16] |

| Nuclear Magnetic Resonance Spectroscopy - ¹³C | Complete carbon assignments; structural characterization | Structural elucidation and verification | [14] |

| Nuclear Magnetic Resonance Spectroscopy - ¹⁵N-HSQC | Protein binding studies; complex formation monitoring | Cyclophilin A binding affinity determination | [7] [17] |

| Two-dimensional Nuclear Magnetic Resonance (ROESY) | Spatial proximity determination; cis/trans amide identification | Identification of cis-amide configurations critical for activity | [14] [16] |

| Mass Spectrometry | Molecular weight confirmation; fragmentation patterns | Analytical quantification; purity assessment | [18] [4] [19] |

| Ion Mobility-Mass Spectrometry | Conformational heterogeneity characterization | Multiple conformer identification (A1, C1, O1, I1) | [14] [16] |

| Infrared Spectroscopy | C-H, O-H, N-H stretching vibrations identified | Functional group identification; hydrogen bonding analysis | [14] [16] |

| Infrared Multiple-Photon Dissociation Spectroscopy | Conformation-specific spectroscopic signatures | Energy barrier evaluation between conformations | [14] [16] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: de Wilde AH, Pham U, Posthuma CC, Snijder EJ. Cyclophilins and cyclophilin inhibitors in nidovirus replication. Virology. 2018 Sep;522:46-55. doi: 10.1016/j.virol.2018.06.011. Epub 2018 Jul 12. Review. PubMed PMID: 30014857.

3: Nevers Q, Ruiz I, Ahnou N, Donati F, Brillet R, Softic L, Chazal M, Jouvenet N, Fourati S, Baudesson C, Bruscella P, Gelin M, Guichou JF, Pawlotsky JM, Ahmed-Belkacem A. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity. Antimicrob Agents Chemother. 2018 Jun 26;62(7). pii: e00126-18. doi: 10.1128/AAC.00126-18. Print 2018 Jul. PubMed PMID: 29760125; PubMed Central PMCID: PMC6021681.

4: Schiavone M, Zulian A, Menazza S, Petronilli V, Argenton F, Merlini L, Sabatelli P, Bernardi P. Alisporivir rescues defective mitochondrial respiration in Duchenne muscular dystrophy. Pharmacol Res. 2017 Nov;125(Pt B):122-131. doi: 10.1016/j.phrs.2017.09.001. Epub 2017 Sep 9. PubMed PMID: 28899790.

5: de Wilde AH, Falzarano D, Zevenhoven-Dobbe JC, Beugeling C, Fett C, Martellaro C, Posthuma CC, Feldmann H, Perlman S, Snijder EJ. Alisporivir inhibits MERS- and SARS-coronavirus replication in cell culture, but not SARS-coronavirus infection in a mouse model. Virus Res. 2017 Jan 15;228:7-13. doi: 10.1016/j.virusres.2016.11.011. Epub 2016 Nov 10. PubMed PMID: 27840112.

6: Chiramel AI, Banadyga L, Dougherty JD, Falzarano D, Martellaro C, Brees D, Taylor RT, Ebihara H, Best SM. Alisporivir Has Limited Antiviral Effects Against Ebola Virus Strains Makona and Mayinga. J Infect Dis. 2016 Oct 15;214(suppl 3):S355-S359. Epub 2016 Aug 10. PubMed PMID: 27511894; PubMed Central PMCID: PMC5050471.

7: Chatterji U, Bobardt M, Schaffer L, Wood M, Gallay PA. Cyclophilin Inhibitors Remodel the Endoplasmic Reticulum of HCV-Infected Cells in a Unique Pattern Rendering Cells Impervious to a Reinfection. PLoS One. 2016 Jul 21;11(7):e0159511. doi: 10.1371/journal.pone.0159511. eCollection 2016. PubMed PMID: 27442520; PubMed Central PMCID: PMC4956074.

8: Cuypers L, Snoeck J, Kerremans L, Libin P, Crabbé R, Van Dooren S, Vuagniaux G, Vandamme AM. HCV1b genome evolution under selective pressure of the cyclophilin inhibitor alisporivir during the DEB-025-HCV-203 phase II clinical trial. Infect Genet Evol. 2016 Oct;44:169-181. doi: 10.1016/j.meegid.2016.06.050. Epub 2016 Jun 30. PubMed PMID: 27374748.

9: Šileikytė J, Forte M. Shutting down the pore: The search for small molecule inhibitors of the mitochondrial permeability transition. Biochim Biophys Acta. 2016 Aug;1857(8):1197-1202. doi: 10.1016/j.bbabio.2016.02.016. Epub 2016 Feb 26. Review. PubMed PMID: 26924772; PubMed Central PMCID: PMC4893955.

10: Esser-Nobis K, Schmidt J, Nitschke K, Neumann-Haefelin C, Thimme R, Lohmann V. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8(+) T cell activation. J Hepatol. 2016 Jun;64(6):1305-14. doi: 10.1016/j.jhep.2016.02.027. Epub 2016 Feb 26. PubMed PMID: 26921685.

11: Bo Q, Orsenigo R, Wang J, Griffel L, Brass C. Glucose abnormalities in Asian patients with chronic hepatitis C. Drug Des Devel Ther. 2015 Nov 9;9:6009-17. doi: 10.2147/DDDT.S92060. eCollection 2015. PubMed PMID: 26609222; PubMed Central PMCID: PMC4644176.

12: Gallay PA, Bobardt MD, Chatterji U, Trepanier DJ, Ure D, Ordonez C, Foster R. The Novel Cyclophilin Inhibitor CPI-431-32 Concurrently Blocks HCV and HIV-1 Infections via a Similar Mechanism of Action. PLoS One. 2015 Aug 11;10(8):e0134707. doi: 10.1371/journal.pone.0134707. eCollection 2015. PubMed PMID: 26263487; PubMed Central PMCID: PMC4532424.

13: Zeuzem S, Flisiak R, Vierling JM, Mazur W, Mazzella G, Thongsawat S, Abdurakhmanov D, Van Kính N, Calistru P, Heo J, Stanciu C, Gould M, Makara M, Hsu SJ, Buggisch P, Samuel D, Mutimer D, Nault B, Merz M, Bao W, Griffel LH, Brass C, Naoumov NV; ESSENTIAL II Study Group. Randomised clinical trial: alisporivir combined with peginterferon and ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection (ESSENTIAL II). Aliment Pharmacol Ther. 2015 Oct;42(7):829-44. doi: 10.1111/apt.13342. Epub 2015 Aug 4. PubMed PMID: 26238707.

14: Pawlotsky JM, Flisiak R, Sarin SK, Rasenack J, Piratvisuth T, Chuang WL, Peng CY, Foster GR, Shah S, Wedemeyer H, Hézode C, Zhang W, Wong KA, Li B, Avila C, Naoumov NV; VITAL-1 study team. Alisporivir plus ribavirin, interferon free or in combination with pegylated interferon, for hepatitis C virus genotype 2 or 3 infection. Hepatology. 2015 Oct;62(4):1013-23. doi: 10.1002/hep.27960. Epub 2015 Aug 10. PubMed PMID: 26118427.

15: Nelson DR, Cooper JN, Lalezari JP, Lawitz E, Pockros PJ, Gitlin N, Freilich BF, Younes ZH, Harlan W, Ghalib R, Oguchi G, Thuluvath PJ, Ortiz-Lasanta G, Rabinovitz M, Bernstein D, Bennett M, Hawkins T, Ravendhran N, Sheikh AM, Varunok P, Kowdley KV, Hennicken D, McPhee F, Rana K, Hughes EA; ALLY-3 Study Team. All-oral 12-week treatment with daclatasvir plus sofosbuvir in patients with hepatitis C virus genotype 3 infection: ALLY-3 phase III study. Hepatology. 2015 Apr;61(4):1127-35. doi: 10.1002/hep.27726. Epub 2015 Mar 10. PubMed PMID: 25614962; PubMed Central PMCID: PMC4409820.

16: Barve A, Kovacs SJ, Ke J, Crabbe R, Grosgurin P, Menetrey A, Nicolas-Métral V, Dabovic K, Dole K, Zhang J, Praestgaard J, Sunkara G, Stein D. The effects of CYP3A4 induction and inhibition on the pharmacokinetics of alisporivir in humans. Clin Pharmacol Drug Dev. 2015 Jan;4(1):25-32. doi: 10.1002/cpdd.114. Epub 2014 May 26. PubMed PMID: 27128001.

17: Buti M, Flisiak R, Kao JH, Chuang WL, Streinu-Cercel A, Tabak F, Calistru P, Goeser T, Rasenack J, Horban A, Davis GL, Alberti A, Mazzella G, Pol S, Orsenigo R, Brass C. Alisporivir with peginterferon/ribavirin in patients with chronic hepatitis C genotype 1 infection who failed to respond to or relapsed after prior interferon-based therapy: FUNDAMENTAL, a Phase II trial. J Viral Hepat. 2015 Jul;22(7):596-606. doi: 10.1111/jvh.12360. Epub 2014 Nov 21. PubMed PMID: 25412795.

18: Cunningham ME, Javaid A, Waters J, Davidson-Wright J, Wong JL, Jones M, Foster GR. Development and validation of a "capture-fusion" model to study drug sensitivity of patient-derived hepatitis C. Hepatology. 2015 Apr;61(4):1192-204. doi: 10.1002/hep.27570. Epub 2015 Feb 13. PubMed PMID: 25330450.

19: Fu J, Tjandra M, Becker C, Bednarczyk D, Capparelli M, Elling R, Hanna I, Fujimoto R, Furegati M, Karur S, Kasprzyk T, Knapp M, Leung K, Li X, Lu P, Mergo W, Miault C, Ng S, Parker D, Peng Y, Roggo S, Rivkin A, Simmons RL, Wang M, Wiedmann B, Weiss AH, Xiao L, Xie L, Xu W, Yifru A, Yang S, Zhou B, Sweeney ZK. Potent nonimmunosuppressive cyclophilin inhibitors with improved pharmaceutical properties and decreased transporter inhibition. J Med Chem. 2014 Oct 23;57(20):8503-16. doi: 10.1021/jm500862r. Epub 2014 Oct 13. PubMed PMID: 25310383.

20: Phillips S, Chokshi S, Chatterji U, Riva A, Bobardt M, Williams R, Gallay P, Naoumov NV. Alisporivir inhibition of hepatocyte cyclophilins reduces HBV replication and hepatitis B surface antigen production. Gastroenterology. 2015 Feb;148(2):403-14.e7. doi: 10.1053/j.gastro.2014.10.004. Epub 2014 Oct 8. PubMed PMID: 25305505.